molecular formula C8H6F2O B2740491 2-(2,5-Difluorophenyl)oxirane CAS No. 954277-56-6

2-(2,5-Difluorophenyl)oxirane

Cat. No.: B2740491
CAS No.: 954277-56-6
M. Wt: 156.132
InChI Key: QRCGXYLFXBWJEP-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)oxirane is an organic compound with the molecular formula C₈H₆F₂O. It is a member of the epoxide family, characterized by a three-membered ring structure containing an oxygen atom. This compound is notable for its two fluorine atoms attached to the phenyl ring, which can significantly influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,5-Difluorophenyl)oxirane can be synthesized through various methods. One common approach involves the reaction of 2,5-difluorophenylacetaldehyde with a peracid, such as m-chloroperbenzoic acid, under mild conditions. This reaction typically proceeds at room temperature and yields the desired epoxide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic oxidation of 2,5-difluorostyrene using a suitable oxidizing agent. This method can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Difluorophenyl)oxirane is utilized in various scientific research fields due to its unique properties:

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)oxirane involves its ability to react with nucleophiles, leading to the opening of the epoxide ring. This reactivity is influenced by the presence of the fluorine atoms, which can stabilize the transition state and enhance the compound’s electrophilic character. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)oxirane
  • 2-(3,5-Difluorophenyl)oxirane
  • 2-(2,6-Difluorophenyl)oxirane

Uniqueness

2-(2,5-Difluorophenyl)oxirane is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and physical properties compared to other difluorophenyl-substituted oxiranes. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

2-(2,5-difluorophenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCGXYLFXBWJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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